molecular formula C10H13F3N2S B12229377 1-[(1,3-Thiazol-5-yl)methyl]-4-(trifluoromethyl)piperidine

1-[(1,3-Thiazol-5-yl)methyl]-4-(trifluoromethyl)piperidine

Cat. No.: B12229377
M. Wt: 250.29 g/mol
InChI Key: GQZOVJWYTIZVEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1,3-Thiazol-5-yl)methyl]-4-(trifluoromethyl)piperidine is a compound that features a thiazole ring and a piperidine ring, both of which are significant in medicinal chemistry. The thiazole ring is known for its aromaticity and reactivity, while the piperidine ring is a common scaffold in many pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,3-Thiazol-5-yl)methyl]-4-(trifluoromethyl)piperidine typically involves the formation of the thiazole ring followed by its attachment to the piperidine ring. One common method involves the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone under acidic conditions to form the thiazole ring . This is followed by a nucleophilic substitution reaction to attach the thiazole ring to the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[(1,3-Thiazol-5-yl)methyl]-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazoles .

Scientific Research Applications

1-[(1,3-Thiazol-5-yl)methyl]-4-(trifluoromethyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-[(1,3-Thiazol-5-yl)methyl]-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1,3-Thiazol-5-yl)methyl]-4-(trifluoromethyl)piperidine is unique due to the presence of both a thiazole ring and a trifluoromethyl group. The thiazole ring provides aromaticity and reactivity, while the trifluoromethyl group enhances lipophilicity and metabolic stability .

Properties

Molecular Formula

C10H13F3N2S

Molecular Weight

250.29 g/mol

IUPAC Name

5-[[4-(trifluoromethyl)piperidin-1-yl]methyl]-1,3-thiazole

InChI

InChI=1S/C10H13F3N2S/c11-10(12,13)8-1-3-15(4-2-8)6-9-5-14-7-16-9/h5,7-8H,1-4,6H2

InChI Key

GQZOVJWYTIZVEG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(F)(F)F)CC2=CN=CS2

Origin of Product

United States

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